
2-Amino-7-cloro-1-etil-N-metil-4-oxo-1,4-dihidro-1,8-naftiridina-3-carboxamida
Descripción general
Descripción
2-Amino-7-chloro-1-ethyl-1,4-dihydro-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide is an intermediate in the synthesis of SAR131675, is a potent and selective VEGFR-3 inhibitor.
Aplicaciones Científicas De Investigación
Tratamiento de tumores neuroendocrinos pancreáticos
SAR131675 ha demostrado reducir el tamaño del tumor, disminuir la cantidad de islotes angiogénicos pancreáticos y aumentar la supervivencia en el modelo de ratón transgénico RIP1-Tag2 de tumores neuroendocrinos pancreáticos. Esto sugiere su posible aplicación en el tratamiento de este tipo de cáncer .
Anti-Linfangiogénesis
El compuesto SAR131675 es un potente inhibidor de la actividad de la tirosina quinasa VEGFR-3, que desempeña un papel crucial en la linfangiogénesis. Al inhibir esta vía, SAR131675 puede prevenir la formación de nuevos vasos linfáticos, lo cual es beneficioso en condiciones donde la linfangiogénesis es indeseable .
3. Reducción del crecimiento tumoral y la metástasis SAR131675 se ha encontrado que bloquea la angiogénesis y la linfangiogénesis de manera efectiva. También reduce la infiltración de macrófagos asociados al tumor (TAM), lo que lleva a una disminución del crecimiento tumoral y la metástasis .
Modulación de la respuesta inmune
En un modelo de ratón de metástasis hepática colorrectal, SAR131675 redujo drásticamente el crecimiento tumoral y alteró la respuesta inmune dentro del tumor y el tejido hepático circundante. Esto indica su posible uso como terapia adyuvante para modular el sistema inmunitario en el tratamiento del cáncer .
Regulación de astrocitos después de la privación de oxígeno-glucosa/reoxigenación
SAR131675 ha demostrado reducir los niveles de VEGFR-3 y otros marcadores en astrocitos después de la privación de oxígeno-glucosa/reoxigenación (OGD/Re), lo que sugiere su aplicación en afecciones neurológicas donde la regulación de los astrocitos es necesaria .
6. Reducción de las células supresoras derivadas de mieloides (MDSC) y los TAM La inhibición de la vía VEGFR-3 por SAR131675 conduce a una reducción de la infiltración de MDSC y TAM, que son componentes prominentes en la progresión del cáncer .
Propiedades
IUPAC Name |
2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-3-17-10(14)8(12(19)15-2)9(18)6-4-5-7(13)16-11(6)17/h4-5H,3,14H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHWJYNEJKGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)Cl)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

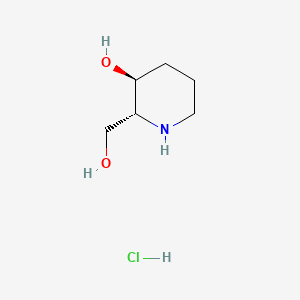
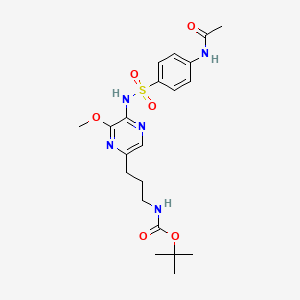
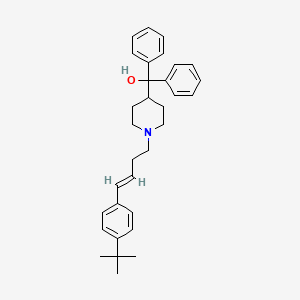
![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)

![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)


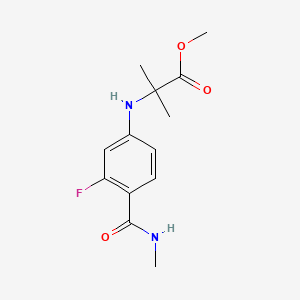

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
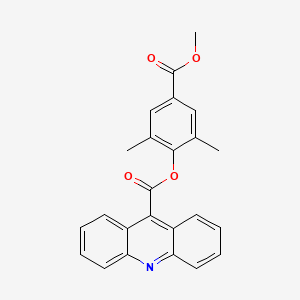
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)
